molecular formula C6H10O4S B1681305 3,3'-Thiodipropionic acid CAS No. 111-17-1

3,3'-Thiodipropionic acid

Cat. No.: B1681305
CAS No.: 111-17-1
M. Wt: 178.21 g/mol
InChI Key: ODJQKYXPKWQWNK-UHFFFAOYSA-N
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Description

3,3’-Thiodipropionic acid is an organic compound with the molecular formula C6H10O4S. It is a white crystalline solid known for its antioxidant properties. This compound is often used in various industrial applications due to its ability to stabilize polymers and prevent oxidative degradation.

Mechanism of Action

Target of Action

3,3’-Thiodipropionic acid (TDP) is an organic disulfide It’s known that tdp can be used as a ligand for the synthesis of cadmium and zinc coordination polymers with luminescent properties .

Mode of Action

It’s known that TDP can form monolayers on a polycrystalline gold electrode through a self-assembly procedure . This suggests that TDP may interact with its targets through a similar mechanism, forming complexes or assemblies that can influence cellular processes.

Biochemical Pathways

TDP is utilized by certain bacteria, such as Variovorax paradoxus strain TBEA6, as the only source of carbon and energy . It cleaves TDP to 3-mercaptopropionate (3MP), which is a direct precursor for polythioester synthesis . This suggests that TDP is involved in the sulfur metabolism pathway in these organisms.

Pharmacokinetics

One study found that rats excreted an average of 557 mg of TDPA per rat per day in the urine , suggesting that TDP or its metabolites can be excreted via the urinary system.

Result of Action

It’s known that tdp can be used as a precursor for the microbial production of polythioesters (ptes), a class of biologically persistent biopolymers containing sulfur in the backbone . This suggests that TDP may have a role in the production of these biopolymers.

Action Environment

The action of TDP can be influenced by environmental factors. For instance, the bacterium Variovorax paradoxus strain TBEA6 can utilize TDP as the only source of carbon and energy . This suggests that the presence of TDP in the environment can influence the growth and metabolism of these bacteria.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3,3’-Thiodipropionic acid undergoes various chemical reactions, including oxidation, reduction, and esterification.

Common Reagents and Conditions:

Major Products:

    Oxidation: Dimer radical cations and other oxidized derivatives.

    Reduction: 3-Mercaptopropionate.

    Esterification: Various esters depending on the alcohol used.

Comparison with Similar Compounds

  • 3,3’-Dithiodipropionic acid
  • 2,2’-Thiodiacetic acid
  • 4,4’-Dithiodibutyric acid
  • 3-Mercaptopropionic acid

Comparison: 3,3’-Thiodipropionic acid is unique due to its dual carboxyl groups and sulfur linkage, which provide multiple reactive sites for antioxidant activity. Compared to 3,3’-dithiodipropionic acid, which has a similar structure but with an additional sulfur atom, 3,3’-thiodipropionic acid offers a balance between stability and reactivity . Its ability to chelate metal ions and prevent oxidative degradation makes it particularly valuable in industrial applications .

Properties

IUPAC Name

3-(2-carboxyethylsulfanyl)propanoic acid
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InChI

InChI=1S/C6H10O4S/c7-5(8)1-3-11-4-2-6(9)10/h1-4H2,(H,7,8)(H,9,10)
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InChI Key

ODJQKYXPKWQWNK-UHFFFAOYSA-N
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Canonical SMILES

C(CSCCC(=O)O)C(=O)O
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Molecular Formula

C6H10O4S
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DSSTOX Substance ID

DTXSID8044200
Record name 3,3'-Thiodipropionic acid
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Molecular Weight

178.21 g/mol
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Physical Description

Dry Powder, Solid; [Merck Index] Lustrous pearlescent solid; [CHEMINFO] White powder with a stench; [Alfa Aesar MSDS], Solid
Record name Propanoic acid, 3,3'-thiobis-
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Solubility

FREELY SOL IN HOT WATER, ALC, ACETONE; 1 G DISSOLVES IN 26.9 ML WATER @ 26 °C, 37.2 mg/mL at 26 °C
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Vapor Pressure

0.0000143 [mmHg]
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Color/Form

NACREOUS LEAFLETS FROM HOT WATER

CAS No.

111-17-1
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Melting Point

134 °C
Record name THIODIPROPIONIC ACID
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Synthesis routes and methods

Procedure details

U.S. Pat. No. 5,256,818 to Tomioka discloses a method for making β-mercaptopropionic acid (HSCH2XH2COOH) by reacting alkaline thiodipropionate obtained from solid thiodipropionic acid, with alkaline sulfide. Specifically, sodium or potassium hydroxide is used to convert solid thiodipropionic acid to the corresponding thiodipropionate, which in turn is reacted with sodium sulfide at a temperature of 110° to 130° C. for one or several hours, preferably in the presence of residual alkaline hydroxide. The resulting solution is acidified with a strong acid to form the β-mercaptopropionic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3,3'-Thiodipropionic acid?

A1: The molecular formula of TDP is C6H10O4S, and its molecular weight is 178.21 g/mol.

Q2: What spectroscopic data is available to characterize TDP?

A2: Numerous studies have employed various spectroscopic techniques to characterize TDP and its derivatives. These include:* FTIR spectroscopy: Provides information on functional groups and bonding patterns. []* NMR spectroscopy (1H and 13C): Reveals structural details and confirms the chemical structure of TDP and its polymers. [, , , , , ]* UV-Vis spectroscopy: Used to monitor the formation of gold nanoparticles using TDP as a stabilizer. []* Raman spectroscopy: Complements FTIR data and has been used to study the vibrational modes of TDP and its salts. []* GC-MS: Used to identify and analyze low-molecular-weight reaction intermediates during the synthesis of TDP-based polymers. [, ]

Q3: What is the role of TDP in enhancing the stability of materials?

A3: TDP and its diesters have been investigated as stabilizers for poly-α-olefin compositions, improving their resistance to thermal degradation. []

Q4: How does TDP contribute to the properties of organic coatings?

A4: Magnesium salts of TDP, such as magnesium thiodipropionate (MgTDPA) and magnesium acetate thiodipropionate (MgAcTDPA), exhibit dual functionality in organic coatings. They act as corrosion inhibitors for galvanized steel and accelerate the curing of epoxy resins and benzoxazines. []

Q5: How is TDP employed in lipase-catalyzed reactions?

A5: TDP is a valuable substrate in lipase-catalyzed esterification and transesterification reactions. It can be used to synthesize medium- and long-chain dialkyl 3,3'-thiodipropionate antioxidants by reacting it with the corresponding medium- or long-chain 1-alkanols. [] This enzymatic approach offers a sustainable alternative to traditional chemical synthesis.

Q6: What is the role of TDP in polythioester synthesis?

A6: TDP serves as a precursor substrate for the microbial production of polythioesters (PTEs), a class of biodegradable polymers with sulfur in the backbone. []

Q7: How is computational chemistry used to study TDP and related compounds?

A7: Density functional theory (DFT), semiempirical methods, and molecular mechanics have been employed to gain structural information on sulfuranyl radicals derived from TDP and related compounds. These simulations help understand the formation and stability of these reactive intermediates, shedding light on their role in chemical and biological processes. []

Q8: How does TDP interact with bacteria?

A8: Certain bacterial species utilize TDP as their sole carbon and energy source. They possess metabolic pathways for TDP degradation, involving enzymes like cysteine dioxygenase homologues and acyl-CoA transferases. [, , ]

Q9: What is the role of TDP in polythioester biosynthesis?

A9: The bacterium Ralstonia eutropha H16 can synthesize poly(3HB-co-3MP), a copolymer of 3-hydroxybutyrate and 3-mercaptopropionate, using TDP as a carbon source. This finding highlights the potential of exploiting bacterial metabolic pathways for producing novel biopolymers. [, ]

Q10: How does TDP contribute to the understanding of Flavin-dependent oxidoreductases?

A10: Studies on the bacterium Variovorax paradoxus TBEA6, which utilizes TDP as a carbon source, have provided insights into the function of flavin-dependent oxidoreductases. While initially thought to be involved in the initial cleavage of TDP, further research revealed its role as a D-2-hydroxy acid specific dehydrogenase. []

Q11: What is the significance of cysteine dioxygenases in TDP metabolism?

A11: Cysteine dioxygenase homologues play a crucial role in the catabolism of TDP. They catalyze the oxygenation of 3-mercaptopropionate, a key intermediate in TDP degradation, to 3-sulfinopropionate. [] Further research on these enzymes could lead to the development of engineered pathways for enhanced polythioester production.

Q12: What are the applications of TDP in analytical chemistry?

A12: TDP has been explored for its application in electrochemical sensing. Self-assembled monolayers incorporating TDP on gold electrodes demonstrate selective detection capabilities for copper and silver ions, even in the presence of proteins. []

Q13: What are other potential applications of TDP?

A13: * Antioxidant: TDP is recognized as a potential antioxidant in food applications. [, ]* Metal complex formation: TDP acts as a ligand in various metal complexes, influencing their structure and properties. [, , , , ]* Photoinduced electron transfer reactions: TDP derivatives, along with 4-carboxybenzophenone, act as a photoinitiating system for free-radical polymerization. []

Q14: What is known about the safety profile of TDP?

A14: While TDP is generally considered non-toxic, further studies are needed to comprehensively assess its safety profile, including potential long-term effects. []

Q15: What is the environmental impact of TDP?

A15: Given its use in various applications, it is crucial to understand the environmental fate and potential ecotoxicological effects of TDP. Research on its biodegradability and strategies for mitigating negative impacts is essential. [, ]

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